Propyl 4-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)benzoate
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Overview
Description
PROPYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]BENZOATE is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]BENZOATE involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with propyl 4-aminobenzoate under specific conditions to form the desired compound . The reaction typically requires the use of coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
PROPYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of PROPYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]BENZOATE.
Sulmazole: A cardiotonic drug that shares structural similarities with the compound.
Isomazole: Another cardiotonic drug with a related structure.
Uniqueness
PROPYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
propyl 4-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO4S/c1-4-11-24-19(22)13-5-7-14(8-6-13)20-18(21)16-10-9-15(25-3)12-17(16)23-2/h5-10,12H,4,11H2,1-3H3,(H,20,21) |
InChI Key |
BIFAUNHNEHLLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
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